REACTION_CXSMILES
|
[Na+].Cl[CH2:3][CH:4]([OH:10])[CH2:5][S:6]([O-:9])(=[O:8])=[O:7].[CH2:11]([NH2:13])[CH3:12].[Na]>O>[CH2:11]([NH:13][CH2:3][CH:4]([OH:10])[CH2:5][S:6]([OH:9])(=[O:8])=[O:7])[CH3:12] |f:0.1,^1:13|
|
Name
|
3-chloro-2-hydroxy-1-propanesulfonic acid sodium salt
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
[Na+].ClCC(CS(=O)(=O)[O-])O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
4.7 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for an additional 2 hours at 4.7° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
for 18 hours at room temperature
|
Duration
|
18 h
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated
|
Type
|
CUSTOM
|
Details
|
A solid could not be obtained
|
Type
|
ADDITION
|
Details
|
The solution was treated with Amberlite IR-120 Plus, acid form, ion-exchange resin
|
Type
|
CUSTOM
|
Details
|
to give the free acid
|
Type
|
CUSTOM
|
Details
|
to be obtained as a solid form
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
C(C)NCC(CS(=O)(=O)O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |